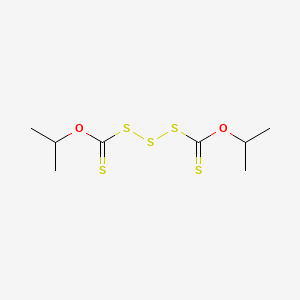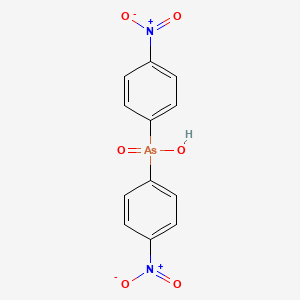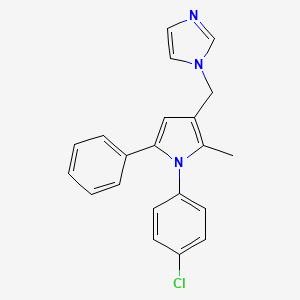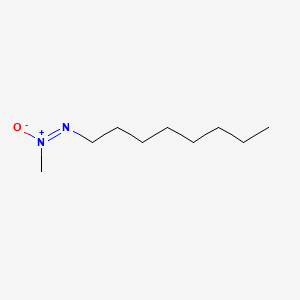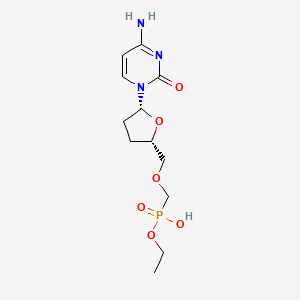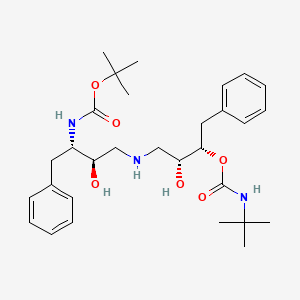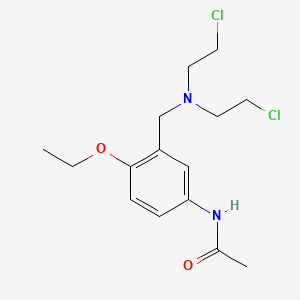
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- typically involves the reaction of 4-ethoxybenzaldehyde with bis(2-chloroethyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through additional reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- involves its interaction with specific molecular targets in biological systems. The bis(2-chloroethyl)amino groups are known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes and potential cytotoxic effects. This mechanism is particularly relevant in the context of its anticancer activity, where the compound can induce cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melphalan: A similar compound with bis(2-chloroethyl)amino groups, known for its use in cancer therapy.
Chlorambucil: Another related compound with similar structural features and biological activity.
Uniqueness
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- is unique due to the presence of the ethoxyphenyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Eigenschaften
CAS-Nummer |
56266-59-2 |
|---|---|
Molekularformel |
C15H22Cl2N2O2 |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
N-[3-[bis(2-chloroethyl)aminomethyl]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C15H22Cl2N2O2/c1-3-21-15-5-4-14(18-12(2)20)10-13(15)11-19(8-6-16)9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
FORPDFHVBGSURD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)CN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


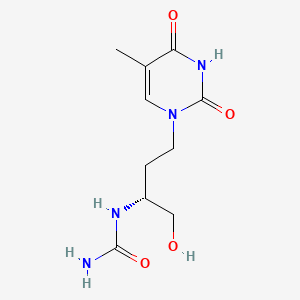
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
